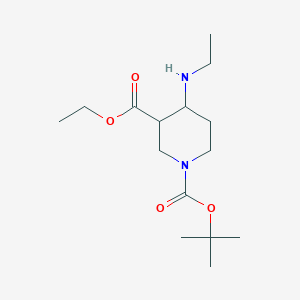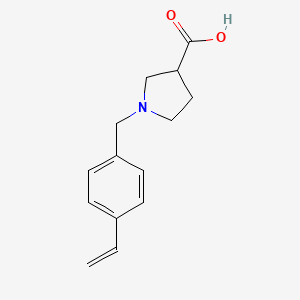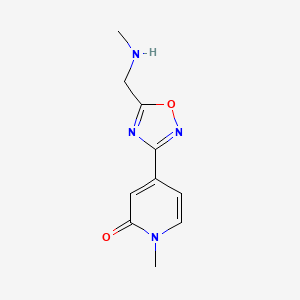![molecular formula C9H13F3N4 B1475822 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine CAS No. 2098009-22-2](/img/structure/B1475822.png)
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine
Descripción general
Descripción
2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H13F3N4 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazolo[4,3-a]pyridine derivatives have been found to exhibit anticancer activity . The structure-activity relationship of these compounds plays a crucial role in drug design, discovery, and development .
Antimicrobial Activity
These compounds have shown significant antimicrobial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Activity
1,2,4-Triazolo[4,3-a]pyridine derivatives have also been found to have analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions associated with pain and inflammation .
Antioxidant Activity
These compounds have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Antiviral Activity
1,2,4-Triazolo[4,3-a]pyridine derivatives have been found to exhibit antiviral activity . They could potentially be used in the development of new antiviral drugs .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potentially useful in the treatment of diseases related to these enzymes .
Antitubercular Agents
1,2,4-Triazolo[4,3-a]pyridine derivatives have shown potential as antitubercular agents . They could potentially be used in the development of new drugs for the treatment of tuberculosis .
Treatment of Cardiovascular Disorders
These compounds have been utilized in the treatment of cardiovascular disorders . They could potentially be used in the development of new drugs for the treatment of various cardiovascular diseases .
Mecanismo De Acción
Target of Action
The primary targets of 2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
this compound interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . The downstream effects of this interaction include the inhibition of cell proliferation and angiogenesis, which are key processes in the progression of diseases such as cancer .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the compound’s interaction with c-Met and VEGFR-2, leading to the disruption of their signaling pathways .
Propiedades
IUPAC Name |
2-[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)6-2-4-16-7(1-3-13)14-15-8(16)5-6/h6H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTRBMLVAOKEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CCN)CC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)
![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)


![4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1475747.png)

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)



![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)
